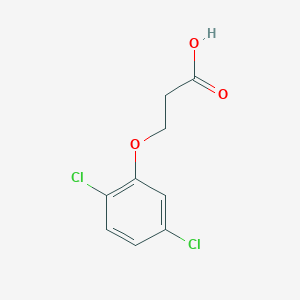

3-(2,5-dichlorophenoxy)propanoic Acid

Description

Contextualizing Phenoxyalkanoic Acids within Environmental and Biological Sciences

Phenoxyalkanoic acids are a well-established class of organic molecules, most recognized for their widespread use as systemic herbicides. nih.gov Compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop) are prominent examples used to control broadleaf weeds in various agricultural and non-agricultural settings. nih.govnih.gov Their mode of action typically involves mimicking natural plant growth hormones known as auxins, leading to uncontrolled growth and eventual death of susceptible plants. researchgate.net

From an environmental science perspective, the fate and transport of phenoxyalkanoic acids are of primary interest. Due to their chemical properties, including relatively high water solubility, these compounds can be mobile in soil and have the potential to enter aquatic systems. nih.gov Their persistence in the environment is largely dictated by microbial degradation, which plays a critical role in their transformation and removal from soil and water. nih.gov Factors such as soil type, temperature, pH, and the composition of microbial communities influence the rate of breakdown. nih.gov

In the biological sciences, research extends beyond their herbicidal activity. A significant area of study involves the chirality of many phenoxyalkanoic acids. oup.com Molecules like dichlorprop (B359615) are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. oup.com It is well-documented that these enantiomers can exhibit different biological activities and be degraded at different rates by microorganisms. oup.com This enantioselectivity is a critical consideration in assessing the environmental impact and biological effects of these compounds.

Research Significance of 3-(2,5-Dichlorophenoxy)propanoic Acid and its Structural Analogues in Contemporary Scientific Inquiry

The specific research significance of this compound is best understood through the lens of structure-activity relationships. While not as commercially prevalent as its 2,4-dichloro isomer (dichlorprop), its unique molecular structure makes it a valuable tool for scientific investigation. The biological activity and environmental behavior of phenoxyalkanoic acids are highly dependent on their molecular structure, including the number and position of chlorine atoms on the aromatic ring and the point of attachment of the phenoxy group to the acid side-chain. mdpi.comnih.gov

Contemporary scientific inquiry utilizes structural analogues like this compound to probe fundamental questions:

Influence of Isomerism: By comparing the biological effects and degradation pathways of this compound with its more common isomers, such as 2-(2,4-dichlorophenoxy)propanoic acid, researchers can determine how the specific placement of chlorine atoms (2,5- vs. 2,4-) affects the molecule's interaction with biological receptors and degradative enzymes. mdpi.comnih.gov Studies have shown that even slight changes in the position of a substituent on the phenyl ring can strongly modify the compound's behavior. nih.gov

Elucidating Degradation Pathways: The distinct structure of this compound can help in identifying the specificity of microbial enzymes involved in the breakdown of phenoxy herbicides. Different isomers may be susceptible to different enzymatic attacks, and studying these variations helps to build a more complete picture of environmental biodegradation processes.

The table below illustrates the structural differences between this compound and its well-studied analogues.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPJZIQVDBFLAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339784 | |

| Record name | 3-(2,5-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-68-5 | |

| Record name | 3-(2,5-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Organic Chemistry and Derivatization

Synthetic Methodologies for 3-(2,5-Dichlorophenoxy)propanoic Acid

The construction of the this compound molecule can be achieved through several synthetic routes, primarily involving the formation of the ether linkage between a chlorinated phenol (B47542) and a propanoic acid moiety.

A common and established method for synthesizing phenoxypropanoic acids involves a two-step process: the chlorination of a phenol followed by an etherification reaction. researchgate.netresearchgate.net In this approach, phenol is first subjected to chlorination to introduce the desired chlorine substituents onto the aromatic ring, yielding 2,5-dichlorophenol. This intermediate is then reacted with a suitable three-carbon building block, such as 3-chloropropanoic acid or its ester, in the presence of a base to form the ether linkage. The base, typically a hydroxide, facilitates the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to displace the chlorine atom on the propanoic acid derivative. google.com

A variation of this approach involves the condensation of the chlorinated phenol with chloroacetic acid, followed by subsequent reactions to extend the carbon chain to the desired propanoic acid. researchgate.net

While the Williamson ether synthesis approach is prevalent, alternative pathways for the construction of the carboxylic acid moiety have also been explored. One such alternative involves starting with 2,5-dichlorocinnamic acid. chemicalbook.com This compound already possesses the dichlorophenyl group and a three-carbon side chain. The synthesis of 3-(2,5-dichlorophenyl)propanoic acid can then be achieved through the reduction of the double bond in the cinnamic acid side chain. This method offers a different strategic approach, where the aromatic core is established first, followed by modification of the side chain to yield the target propanoic acid.

Another approach could involve the hydrolysis of a corresponding ester or nitrile precursor. For instance, the synthesis could proceed through the formation of an ester of this compound, which is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. This allows for purification at the ester stage, which can sometimes be more straightforward than purifying the final acid.

Synthesis and Characterization of Structurally Related Derivatives

The modification of the core structure of this compound through derivatization is a key strategy for modulating its chemical and biological properties.

Esterification of the carboxylic acid group is a common derivatization strategy. researchgate.net Esters are often more lipophilic than their corresponding carboxylic acids, which can influence their solubility and transport properties. The synthesis of these esters is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst. A variety of alcohols can be used to generate a library of esters with different alkyl or aryl groups. researchgate.net For example, the methyl ester of a related compound, (R)-2-(2,4-dichlorophenoxy)propionic acid, is a known derivative. epa.gov

Salt formation is another important derivatization method. Reacting the carboxylic acid with a base, such as an alkali metal hydroxide, results in the formation of a salt. google.com These salts are generally more water-soluble than the parent acid. The synthesis of these salts is a straightforward acid-base reaction. The characterization of these derivatives involves spectroscopic techniques such as NMR and IR, as well as mass spectrometry, to confirm their structures.

Table 1: Examples of Ester and Salt Derivatives

| Derivative Type | General Structure | Potential Modification |

|---|---|---|

| Ester | R-COO-R' | Altering the R' group (e.g., methyl, ethyl, propyl) to modify lipophilicity and pharmacokinetic properties. |

| Salt | R-COO⁻ M⁺ | Formation with various metal ions (M⁺, e.g., Na⁺, K⁺) to increase aqueous solubility. |

The synthesis of novel analogues of phenoxypropanoic acids is crucial for understanding their mechanism of action and for developing compounds with improved or more specific activities. mdpi.comnih.gov This involves making systematic structural modifications to the parent molecule and evaluating the effects of these changes. For example, the position and number of chlorine atoms on the phenyl ring can be varied to probe the importance of the substitution pattern for biological activity.

Furthermore, the propanoic acid side chain can be altered. The length of the alkyl chain, the presence of substituents, or its replacement with other functional groups can lead to new analogues with different properties. researchgate.net These analogues serve as valuable tools, or mechanistic probes, to investigate the interactions of these compounds with their biological targets. mdpi.com For instance, the synthesis of analogues with fluorescent tags or radioactive labels can aid in tracking their distribution and metabolism in biological systems.

Environmental Transport and Fate Studies

Environmental Monitoring and Presence in Natural Systems

A comprehensive review of publicly available scientific literature and environmental monitoring databases reveals a significant lack of specific data for 3-(2,5-dichlorophenoxy)propanoic acid . Studies and monitoring programs that track pesticide residues in soil, water, air, and biota primarily focus on commercially significant and widely used herbicides.

The available research on phenoxyalkanoic acid herbicides is overwhelmingly concentrated on compounds with a different chlorine substitution pattern on the phenyl ring, such as the widespread herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) and its related compounds like Dichlorprop (B359615) (2-(2,4-dichlorophenoxy)propanoic acid). These compounds have a 2,4-dichloro substitution pattern, which differs from the 2,5-dichloro structure of the subject compound.

Due to the strict focus of this article solely on this compound, data pertaining to other dichlorophenoxy isomers or related compounds cannot be presented as representative of its environmental presence or behavior. Consequently, no detailed research findings or data tables on the environmental monitoring and presence of this compound in natural systems can be provided at this time. Further research and targeted environmental monitoring are required to determine its potential occurrence, persistence, and fate in the environment.

Research on Microbial Degradation of this compound Remains Limited

Despite extensive investigation into the microbial breakdown of chlorinated phenoxyalkanoic acids, specific research focusing solely on the chemical compound this compound is notably scarce in publicly available scientific literature. Consequently, a detailed and scientifically robust article adhering to the specific outline of microbial biotransformation and biodegradation for this particular isomer cannot be generated at this time.

The majority of research in this area has concentrated on the widely used herbicides 2,4-dichlorophenoxyacetic acid (2,4-D) and its propanoic acid analogue, dichlorprop, which is 2-(2,4-dichlorophenoxy)propanoic acid. While the general principles of microbial degradation for these compounds are well-established, the specific enzymes, metabolic pathways, and microbial species involved are highly dependent on the precise chemical structure of the compound, including the substitution pattern of chlorine atoms on the aromatic ring.

Extrapolating data from the 2,4-dichloro isomer to the 2,5-dichloro isomer would be speculative and would not meet the standards of scientific accuracy. The difference in the chlorine atoms' positions can significantly influence the compound's susceptibility to enzymatic attack and the nature of the resulting metabolic intermediates.

For the closely related 2,4-dichlorophenoxyalkanoic acids, a general pathway has been elucidated:

Initial Attack: The process is typically initiated by an ether linkage cleavage, catalyzed by specific dioxygenase enzymes. This step separates the aliphatic side chain from the aromatic ring, yielding 2,4-dichlorophenol.

Hydroxylation: The resulting 2,4-dichlorophenol is then hydroxylated to form 3,5-dichlorocatechol.

Ring Cleavage: This catechol intermediate subsequently undergoes ortho- or meta-cleavage of the aromatic ring, a critical step that opens up the ring structure for further degradation.

Further Metabolism: The ring-cleavage products are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the compound.

A wide array of bacteria, including species of Sphingomonas, Cupriavidus, Delftia, and Flavobacterium, have been identified and characterized for their ability to degrade these 2,4-dichloro-substituted compounds. Furthermore, research has highlighted the enhanced degradation efficiency of microbial consortia, where different species work synergistically to break down the compound and its intermediates.

While some studies have shown that microorganisms can metabolize compounds with a 2,5-dichloro substitution pattern, such as 2,5-dichlorobenzoic acid, this information is insufficient to construct a detailed biodegradation pathway for this compound. One study on the fungal metabolism of 2,4-D by Aspergillus niger did identify 2,5-dichloro-4-hydroxyphenylacetic acid as a minor metabolite, indicating that fungal enzyme systems can act on a 2,5-dichloro substituted ring. However, this does not provide a complete pathway for the compound .

Enzymatic Mechanisms of Biotransformation

The microbial breakdown of chlorophenoxy herbicides is a well-documented process involving a series of enzymatic reactions. These mechanisms are critical for the detoxification and mineralization of these compounds in the environment.

Role of Dioxygenases and Related Enzymes (e.g., TfdA-like genes)

The initial and rate-limiting step in the degradation of many phenoxyalkanoic acids is catalyzed by α-ketoglutarate-dependent dioxygenases. nih.govnih.gov These enzymes are encoded by genes such as the tfdA and tfdAα genes. nih.govnih.gov The TfdA enzyme, a 2,4-dichlorophenoxyacetate (2,4-D)/α-ketoglutarate dioxygenase, cleaves the ether bond of the phenoxyalkanoic acid, yielding a corresponding phenol (B47542) and glyoxylate. mdpi.com

Research on bacteria that degrade 2,4-D and the structurally similar 2-(2,4-dichlorophenoxy)propanoic acid has identified the central role of TfdA-like enzymes. researchgate.netbohrium.com For instance, a homolog of the tfdA gene, designated tfdAα, has been cloned and characterized from 2,4-D-degrading bacteria. nih.gov It is highly probable that a similar enzymatic mechanism involving a dioxygenase is responsible for the initial attack on the this compound molecule. The presence of tfdA-like genes has been detected in various soil bacteria, suggesting a widespread potential for the degradation of such compounds. nih.gov

Enzymatic Activity and Substrate Specificity

The substrate specificity of the dioxygenases involved in phenoxyalkanoic acid degradation can vary among different bacterial strains. Some enzymes exhibit a broad substrate range, while others are more specific. For example, a MalE-TfdAα fusion protein expressed in Escherichia coli showed significantly higher activity towards phenoxyacetate than 2,4-D, indicating a preference for certain side-chain structures. nih.gov

Studies on mecoprop-degrading bacterial consortia have demonstrated an ability to also degrade other phenoxyalkanoic acids, including 2,4-dichlorophenoxyacetic acid and racemic 2-phenoxypropionic acid. oup.com This suggests that the enzymatic machinery can accommodate variations in the substitution pattern of the aromatic ring and the structure of the alkanoic acid side chain. It is plausible that enzymes capable of degrading 2,4-dichlorophenoxypropanoic acid could also exhibit activity towards its 2,5-dichloro isomer, although the efficiency of this transformation may differ. In some bacterial strains, two distinct α-ketoglutarate-dependent dioxygenases are involved in the enantioselective degradation of mecoprop, one specific for the (R)-enantiomer and another for the (S)-enantiomer. nih.gov

Enantioselectivity in Microbial Degradation

This compound is a chiral compound, existing as two stereoisomers (enantiomers). The microbial degradation of such chiral herbicides is often enantioselective, with microorganisms preferentially metabolizing one enantiomer over the other.

Differential Degradation Rates of Stereoisomers

Significant differences in the degradation rates of the (R) and (S) enantiomers of chlorophenoxypropanoic acids have been widely observed. For the related compound dichlorprop, the bacterium Sphingomonas herbicidovorans MH has been shown to degrade both enantiomers, but with a preferential degradation of the (S)-enantiomer. nih.govnih.govasm.org In contrast, a bacterial consortium containing Alcaligenes denitrificans was found to exclusively degrade the (R)-(+)-isomer of the herbicide mecoprop, leaving the (S)-(-)-enantiomer unaffected. oup.comresearchgate.net

In soil microcosm studies investigating the enantioselective biodegradation of racemic dichlorprop, the S-enantiomer was preferentially degraded in two different agricultural soils. nih.gov The half-life of S-dichlorprop was significantly shorter than that of the more persistent R-dichlorprop. nih.gov This enantioselectivity is a clear indication that the microbial enzymes involved in the degradation process have a stereospecific binding affinity for the substrate.

| Soil Type | Stereoisomer | Half-life (DT50) in days |

|---|---|---|

| Soil A | S-dichlorprop | 8.22 |

| R-dichlorprop | 12.93 | |

| Soil D | S-dichlorprop | 8.06 |

| R-dichlorprop | 12.38 |

Enantiomer-Specific Transport Mechanisms

The enantioselectivity observed in the degradation of chiral herbicides can be attributed not only to the specificity of the catabolic enzymes but also to the transport of the enantiomers into the microbial cell. Research on Sphingomonas herbicidovorans MH has provided evidence for the existence of distinct and inducible transport systems for the (R) and (S) enantiomers of dichlorprop. nih.gov

These transport systems are active, proton gradient-driven, and exhibit substrate saturation kinetics. nih.govnih.gov The uptake of (R)-dichlorprop was inhibited by (R)-mecoprop but not by the (S)-enantiomers, and conversely, the uptake of (S)-dichlorprop was inhibited by (S)-mecoprop but not the (R)-enantiomers. nih.govnih.gov This indicates the presence of highly specific carrier proteins for each enantiomer. It is proposed that S. herbicidovorans MH possesses three inducible uptake systems: one for (R)-dichlorprop and (R)-mecoprop, another for (S)-dichlorprop and (S)-mecoprop, and a third for 2,4-D. nih.govnih.gov A similar mechanism of enantiomer-specific transport is likely to be a critical factor in the microbial degradation of this compound.

| Substrate | Apparent Affinity Constant (Kt) in µM | Maximal Velocity (Vmax) in nmol min-1 mg of protein-1 |

|---|---|---|

| (R)-dichlorprop | 108 | 19 |

| (S)-dichlorprop | 93 | 10 |

| 2,4-D | 117 | 21 |

Factors Modulating Biodegradation Processes

The rate and extent of the biodegradation of this compound in the environment are influenced by a variety of biotic and abiotic factors. These factors can affect the growth and metabolic activity of the degrading microorganisms, as well as the bioavailability of the compound.

Based on studies of the closely related dichlorprop, soil properties play a significant role. For instance, the enantioselectivity of dichlorprop degradation has been shown to be affected by soil pH. nih.gov Furthermore, the dissipation of dichlorprop was observed to be faster in soil with a lower organic matter content, which may be related to the bioavailability of the herbicide to the degrading microorganisms. nih.gov In sterilized soils, negligible dissipation of dichlorprop was observed, confirming that the degradation is primarily a microbial process. nih.gov

The presence of other organic compounds can also influence the biodegradation of phenoxyalkanoic acids. The degradation of 2,4-D in some microbial cultures was found to be enhanced in the presence of additional carbon sources like acetate and lactate. nih.gov Conversely, the presence of more easily degradable substrates could potentially lead to a lag in the degradation of the target compound due to catabolite repression. The composition and diversity of the soil microbial community are also crucial factors, with the presence and abundance of specific degrader populations, such as those from the family Sphingomonadaceae, being linked to the preferential degradation of the S-enantiomer of dichlorprop. nih.gov

An in-depth analysis of the microbial processes affecting this compound reveals a complex interplay of environmental factors and microbial capabilities. Research in this area is crucial for developing effective strategies to remove this compound from contaminated environments. This article explores the key aspects of its microbial biotransformation and biodegradation, focusing on environmental influences, substrate characteristics, metabolic interactions, and bioremediation potential.

Advanced Analytical Methodologies in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of phenoxypropanoic acids, enabling the separation of the target analyte from complex matrices. Various chromatographic techniques can be employed to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenoxy acid herbicides. Reversed-phase HPLC (RP-HPLC) is a common approach for the separation of these compounds.

Methodologies for related phenoxy acids often utilize C18 columns with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous solution. For instance, a study on the separation of various phenoxy acid herbicides employed a mobile phase of acetonitrile and a phosphate buffer at pH 3. scbt.com The acidic conditions ensure that the carboxylic acid group of the analyte is protonated, leading to better retention on the nonpolar stationary phase. Detection is typically achieved using a UV/VIS detector. scbt.com

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of acidic herbicides in water samples involves minimal sample preparation, with aliquots of water samples being acidified with formic acid before injection. lcms.cz This highlights the efficiency of modern HPLC techniques in environmental monitoring.

Table 1: Illustrative HPLC Conditions for Phenoxy Acid Herbicide Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (150x4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/VIS at 225 nm |

| Temperature | 30 °C |

Note: This table represents typical conditions for related compounds and serves as a starting point for method development for 3-(2,5-dichlorophenoxy)propanoic acid.

Gas Chromatography (GC) for Volatile Species Detection

Gas Chromatography (GC) is another powerful technique for the analysis of phenoxy acid herbicides. However, due to the low volatility of the acidic form of these compounds, a derivatization step is typically required to convert them into more volatile esters. Methylation is a common derivatization procedure. epa.gov

For instance, in the analysis of Dichlorprop-P, the residue is methylated using BF₃/methanol before being analyzed by Gas Chromatography/Mass Spectrometry (GC/MS). epa.gov The use of a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for the identification and quantification of the analyte at low concentrations.

The choice of the GC column is critical for achieving good separation. A study on the analysis of methyl esters of chlorinated pesticides utilized a Thermo ScientificTM TraceGOLDTM TG-5MS column, which provided excellent peak shape and resolution. gcms.cz

Enantioselective Chromatography for Stereoisomer Analysis

Since this compound possesses a chiral center, the separation of its enantiomers is crucial for understanding its biological activity and environmental fate. Enantioselective chromatography is the primary technique used for this purpose.

Research on the related compound Dichlorprop (B359615) has shown that enantioselective degradation occurs in the environment, with microorganisms preferentially degrading one enantiomer over the other. nih.gov The analysis of such processes relies on chiral HPLC columns that can resolve the racemic mixture into its individual enantiomers. The specific nature of the chiral stationary phase (CSP) determines the separation mechanism.

Ion-Interaction Reversed-Phase Chromatography for Diverse Analytes

Ion-interaction reversed-phase chromatography, also known as ion-pair chromatography, is a useful technique for enhancing the retention of ionic or ionizable compounds on a reversed-phase column. wikipedia.org This method involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte, thereby increasing its hydrophobicity and retention. chromatographyonline.com

This technique can be particularly beneficial for the analysis of acidic herbicides like this compound, especially when dealing with complex matrices where baseline separation is challenging to achieve with conventional RP-HPLC. The choice of the ion-pairing reagent and its concentration in the mobile phase are critical parameters that need to be optimized for a given separation.

Spectroscopic Detection and Structural Elucidation

Spectroscopic techniques are indispensable for the identification and structural elucidation of this compound.

Mass spectrometry (MS), often coupled with a chromatographic system (GC-MS or LC-MS), provides information about the molecular weight and fragmentation pattern of the compound. Predicted mass spectrometry data for 3-(2,5-dichlorophenyl)propanoic acid indicates a monoisotopic mass of 217.99013 Da. uni.lu The fragmentation pattern can be used to confirm the structure of the molecule.

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule, such as the carboxylic acid and the aromatic ring.

Sample Preparation and Matrix Effects in Environmental Analysis

The analysis of this compound in environmental samples, such as soil and water, requires a robust sample preparation procedure to extract the analyte and remove interfering substances.

A common approach for the extraction of acidic herbicides from soil involves a combination of solvent extraction and solid-phase extraction (SPE). epa.govnih.gov For example, a method for Dichlorprop-P in soil uses a mixture of acetic acid, methanol, and water for the initial extraction, followed by cleanup and concentration using a C18 SPE cartridge. epa.gov

For water samples, pre-concentration is often necessary to reach the low detection limits required for environmental monitoring. SPE is a widely used technique for this purpose. The pH of the water sample is typically adjusted to an acidic value to ensure that the phenoxy acid is in its neutral form, which enhances its retention on the SPE sorbent. econference.io

Matrix effects are a significant challenge in environmental analysis, where co-extracted compounds from the sample matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. chromatographyonline.combataviabiosciences.com To compensate for matrix effects, matrix-matched calibration standards are often used. This involves preparing the calibration standards in a blank matrix extract that is similar to the samples being analyzed. The use of isotopically labeled internal standards can also help to correct for matrix effects and improve the accuracy of the analytical results.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Dichlorprop |

| Dichlorprop-P |

| Formic acid |

| Methanol |

Molecular and Cellular Mechanisms of Biological Action

Auxin-Like Activity and Plant Growth Regulation

3-(2,5-dichlorophenoxy)propanoic acid is a member of the phenoxyalkanoic acid class of herbicides, which are synthetic auxins. ontosight.ai Their primary mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to disruptions in plant growth and development. nih.gov Unlike endogenous auxins, which are tightly regulated within the plant, synthetic auxins like this compound are more stable and persist for longer, causing sustained and uncontrolled growth that ultimately leads to plant death in susceptible species. herts.ac.uk

Interaction with Phytohormone Signaling Pathways

The molecular basis of auxin action, and by extension the action of auxin-like herbicides, involves their perception by specific receptor proteins. The primary auxin receptors in plants are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins. These proteins are part of the SKP1-CULLIN-F-BOX (SCF) E3 ubiquitin ligase complex.

The binding of an auxin molecule to the TIR1/AFB receptor stabilizes the interaction between the receptor and a family of transcriptional repressors known as Aux/IAA proteins. This binding event targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of various genes, thereby activating or repressing their transcription. This cascade of events ultimately leads to the physiological responses associated with auxin.

While specific studies on the binding of this compound to TIR1/AFB receptors are not extensively documented, its structural similarity to other active phenoxyalkanoic acid herbicides suggests that it interacts with these receptors to initiate the signaling cascade. The presence of the carboxylic acid side chain is crucial for this interaction, as it mimics the carboxyl group of IAA.

Induction of Morphological and Physiological Responses in Plants

The deregulation of auxin signaling by this compound induces a range of morphological and physiological responses in susceptible plants, which are characteristic of auxin herbicide phytotoxicity. These responses are a direct consequence of the uncontrolled cellular processes triggered by the sustained activation of auxin-responsive genes.

Common Morphological and Physiological Responses to Auxin-like Herbicides:

| Response Category | Specific Manifestations |

| Growth Abnormalities | Epinasty (downward bending of leaves and stems), stem and petiole twisting and curling, tissue proliferation (callus growth), and abnormal cell elongation. |

| Vascular System Disruption | Damage to vascular tissues, leading to impaired transport of water and nutrients. |

| Senescence | Accelerated aging and yellowing of leaves (chlorosis), followed by tissue death (necrosis). |

| Reproductive Effects | Inhibition of flowering and fruit development. |

| Root Development | Inhibition of primary root growth and altered lateral root formation. |

These symptoms arise from the hormonal imbalance created by the presence of a persistent, high-level auxin signal. For instance, the induction of genes involved in cell wall loosening and cell division leads to the observed uncontrolled growth and tissue malformations. The disruption of normal developmental processes ultimately overwhelms the plant's metabolic capacity, leading to its demise.

Structure-Activity Relationships within Phenoxyalkanoic Acid Herbicides

The herbicidal activity of phenoxyalkanoic acids is highly dependent on their chemical structure, including the nature and position of substituents on the aromatic ring and the structure of the alkanoic acid side chain.

The position of the chlorine atoms on the phenoxy ring is a critical determinant of auxin-like activity. For dichlorophenoxyacetic acids, the 2,4-dichloro substitution pattern, as seen in the widely used herbicide 2,4-D, is known to confer high herbicidal efficacy. The 2,5-dichloro substitution pattern of this compound also contributes to its biological activity. The presence of a chlorine atom at position 2 is generally considered important for activity.

The propanoic acid side chain, as opposed to an acetic acid side chain, can also influence the activity and selectivity of these herbicides. The stereochemistry of the alpha-carbon in the propanoic acid side chain is also a factor, with one enantiomer often being significantly more active than the other. For instance, in the case of dichlorprop (B359615) (2-(2,4-dichlorophenoxy)propanoic acid), the (R)-enantiomer is the herbicidally active form. wikipedia.org

Metabolism and Conjugation within Plant Systems

Plants possess metabolic pathways to detoxify foreign compounds (xenobiotics), including herbicides. The metabolism of herbicides like this compound generally proceeds through two main phases:

Phase I: Transformation: The initial phase involves reactions such as oxidation, reduction, or hydrolysis, which introduce or expose functional groups (e.g., hydroxyl groups) on the herbicide molecule. A common Phase I reaction for phenoxyalkanoic acids is hydroxylation of the aromatic ring.

Phase II: Conjugation: In the second phase, the modified herbicide or its metabolites are conjugated with endogenous molecules, such as sugars (e.g., glucose) or amino acids. This process increases the water solubility of the compound, facilitates its transport and sequestration within the plant, and generally reduces its phytotoxicity.

For phenoxyalkanoic acids, conjugation with glucose to form glycosides is a common detoxification pathway. The resulting conjugates can be stored in the vacuole or incorporated into cell wall components, effectively removing them from sites of action. While specific metabolic studies on this compound are limited, it is anticipated to undergo similar metabolic fates as other closely related phenoxyalkanoic acid herbicides.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. For complex organic molecules like 3-(2,5-dichlorophenoxy)propanoic acid, these methods can predict various characteristics before they are determined experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and determining electronic properties. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the most stable three-dimensional conformation by finding the lowest energy state. nih.govresearchgate.net

This optimization provides precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate key electronic descriptors that govern the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govmdpi.com The distribution of these frontier orbitals reveals likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for a Phenoxypropanoic Acid Structure Note: This data is representative of typical DFT outputs for similar compounds and is for illustrative purposes.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1285.45 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.55 |

| Dipole Moment (Debye) | 2.45 |

Theoretical calculations are highly effective in predicting vibrational spectra, which can be compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra to confirm molecular structure and assign vibrational modes. nih.gov Using the optimized geometry from DFT calculations, the vibrational frequencies of this compound can be computed.

These theoretical spectra help in the detailed assignment of complex experimental spectra. For instance, characteristic vibrational modes such as the C=O stretching of the carboxylic acid group, the C-O-C ether linkage vibrations, C-Cl stretching, and the various aromatic C-H and C=C vibrations can be precisely identified. nih.govmdpi.com Discrepancies between calculated and experimental frequencies, which often arise from the harmonic approximation in calculations, are typically corrected using a scaling factor. mdpi.com

Table 2: Illustrative Predicted Vibrational Frequencies for this compound Note: This data is hypothetical and serves to illustrate typical spectral assignments from DFT calculations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3560 | Carboxylic acid O-H stretch |

| ν(C-H) aromatic | 3110 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2980 | Aliphatic C-H stretch |

| ν(C=O) | 1745 | Carbonyl C=O stretch |

| ν(C=C) | 1590 | Aromatic ring C=C stretch |

| ν(C-O) ether | 1250 | Asymmetric C-O-C stretch |

| ν(C-Cl) | 780 | C-Cl stretch |

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological activity of compounds like this compound. For instance, if its mode of action involves inhibiting a specific enzyme, docking simulations can model its interaction with the enzyme's active site. nih.govresearchgate.net

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). mdpi.commdpi.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent analogues.

Table 3: Illustrative Molecular Docking Results Note: The following is a hypothetical example of docking this compound into a putative target protein.

| Parameter | Value/Description |

|---|---|

| Target Protein | Auxin-binding Protein 1 (ABP1) |

| Binding Energy (kcal/mol) | -7.2 |

| Key Interacting Residues | His23, Ser25, Leu48 |

| Types of Interactions | Hydrogen bond with Ser25; Hydrophobic interactions with Leu48 |

Environmental Distribution and Reactivity Modeling

Computational models are essential for predicting the environmental fate of chemical compounds. For substances like this compound, which may be introduced into the environment, models can estimate its distribution, persistence, and degradation pathways. nih.gov

Research Gaps and Future Directions

Development of Sustainable Synthetic Routes for 3-(2,5-Dichlorophenoxy)propanoic Acid

The traditional chemical synthesis of phenoxyalkanoic acids, including this compound, typically involves the reaction of a chlorinated phenol (B47542) with a chloroalkanoic acid under alkaline conditions. google.comresearch-solution.com This process, while effective, often relies on harsh reaction conditions, petroleum-based solvents, and can generate significant waste streams. A key research gap is the development of more sustainable, "green" synthetic methodologies.

Future research should prioritize the exploration of biocatalytic and chemo-enzymatic routes. The use of enzymes, such as specific hydrolases or oxygenases, could enable synthesis under milder conditions, with higher specificity and reduced environmental impact. Another promising avenue is the use of alternative, renewable solvents and catalyst systems, such as ionic liquids or deep eutectic solvents, which can improve reaction efficiency and facilitate easier product separation and catalyst recycling. Research into novel catalytic systems, such as ruthenium-pincer complexes that can oxidize carbon-halogen bonds using water as the oxidant, presents an innovative approach that could significantly reduce the reliance on traditional sacrificial oxidants. acs.org

| Aspect | Traditional Williamson Ether Synthesis | Potential Sustainable Routes |

|---|---|---|

| Reactants | 2,5-Dichlorophenol, 3-chloropropanoic acid | Bio-derived phenols, functionalized propanoic acid precursors |

| Catalyst/Reagents | Strong base (e.g., NaOH) | Enzymes (e.g., hydrolases, oxygenases), advanced metal catalysts (e.g., Ru-pincer complexes) |

| Solvents | Conventional organic solvents (e.g., Toluene) | Water, supercritical fluids, ionic liquids, deep eutectic solvents |

| Conditions | High temperature, high pressure | Ambient temperature and pressure |

| Byproducts/Waste | Salt waste, solvent waste | Water, recyclable catalysts, minimal waste |

Comprehensive Multi-Omics Approaches to Elucidate Microbial Degradation Networks

The biodegradation of chlorinated aromatic compounds is a critical process governing their environmental persistence. nih.goveurochlor.org While the degradation of related compounds like 2,4-D has been studied, the specific microbial consortia and enzymatic pathways responsible for the complete mineralization of this compound are not fully understood. A significant research gap exists in mapping the complex microbial networks involved in its breakdown.

Comprehensive multi-omics approaches offer a powerful toolkit to address this gap. nih.govnih.govumyu.edu.ngresearchgate.netresearchgate.net Future research should employ these integrated strategies to move beyond the study of single microbial isolates to the analysis of entire soil or aquatic microbial communities.

Metagenomics can be used to identify the full repertoire of functional genes involved in the degradation pathway, uncovering novel enzymes and catabolic operons within unculturable microorganisms.

Transcriptomics will reveal which of these genes are actively expressed in the presence of the compound, providing insight into the regulatory networks that control the degradation process.

Proteomics allows for the direct identification and quantification of the expressed enzymes, confirming their role in the metabolic pathway. researchgate.net

Metabolomics is crucial for identifying the transient intermediates and final breakdown products, enabling a complete reconstruction of the degradation pathway and identifying potential dead-end metabolites. nih.govresearchgate.netresearchgate.net

Integrating these datasets will provide a systems-level understanding of how microbial communities respond to and metabolize this compound, paving the way for the development of enhanced bioremediation strategies. nih.gov

| Omics Approach | Objective | Potential Findings for this compound |

|---|---|---|

| Metagenomics | Identify all potential degradation genes in a microbial community. | Discovery of novel dioxygenases, dehalogenases, and ring-cleavage enzymes. Identification of key microbial phyla involved. |

| Transcriptomics | Determine which genes are actively transcribed in response to the compound. | Understanding of gene regulation and induction mechanisms. Identification of stress response genes. |

| Proteomics | Identify and quantify the proteins (enzymes) actually produced. | Confirmation of key catabolic enzymes. Insights into post-translational modifications and enzyme localization. |

| Metabolomics | Identify and quantify all metabolites present. | Complete pathway elucidation, identification of bottlenecks, and detection of potentially toxic intermediates. |

Refined Predictive Models for Environmental Fate under Climate Change Scenarios

Predicting the environmental transport and fate of herbicides is essential for risk assessment. awsjournal.org Current models like PRZM (Pesticide Root Zone Model) and SWAT (Soil and Water Assessment Tool) incorporate factors such as soil type, hydrology, and the physicochemical properties of the pesticide. science.govuky.eduresearchgate.net However, a major research gap is the refinement of these models to accurately predict the fate of this compound under the dynamic and often extreme conditions associated with climate change. researchgate.netnih.govrsc.org

Future research must focus on integrating climate variability into fate and transport models. This involves developing more sophisticated modules that can account for the effects of:

Increased Temperatures: Higher temperatures can accelerate microbial degradation and volatilization rates but may also lead to drier soil conditions that inhibit microbial activity.

Altered Precipitation Patterns: More intense rainfall events can increase runoff and leaching, while prolonged droughts can enhance persistence by reducing microbial degradation and transport.

Elevated Atmospheric CO2: Changes in CO2 levels can alter plant physiology, potentially affecting herbicide uptake, translocation, and the composition of root exudates, which in turn influences the soil microbiome responsible for degradation.

Developing and validating these refined models will require long-term field data from diverse geographical regions that capture a range of climatic conditions. Such models will be invaluable for forecasting potential changes in environmental exposure and for developing climate-resilient management strategies. researchgate.netresearchgate.netresearchgate.net

| Parameter Category | Specific Parameter | Influence of Climate Change (Examples) |

|---|---|---|

| Chemical Properties | Sorption Coefficient (Koc) | Soil organic matter changes may alter sorption dynamics. |

| Degradation Half-life (DT50) | Highly sensitive to changes in soil temperature and moisture. | |

| Soil Properties | Soil Moisture Content | Directly affected by altered precipitation and evaporation rates. |

| Microbial Biomass/Activity | Influenced by temperature, moisture, and plant root exudates. | |

| Climate Variables | Temperature | Affects reaction rates (degradation, volatilization). |

| Precipitation Intensity & Frequency | Drives runoff and leaching processes. |

Advanced Mechanistic Studies on Plant Response and Detoxification

Plants possess sophisticated detoxification systems to cope with xenobiotics like herbicides. pesticidestewardship.orgcroplife.org.au The primary mechanisms often involve a multi-phase process where the compound is first modified (Phase I), then conjugated to another molecule (Phase II), and finally sequestered (Phase III). While the general roles of enzyme families like cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs) are known, the specific enzymes that metabolize this compound and the intricate regulatory networks controlling these responses remain largely uncharacterized. ingentaconnect.comillinois.edupnas.orgscilit.comnih.govdocumentsdelivered.comnih.gov

Future research should employ advanced analytical and molecular techniques to dissect these plant-herbicide interactions at a deeper level.

Functional Genomics: Identifying and characterizing the specific CYP and GST genes responsible for the detoxification of this compound in both crop and weed species is essential. This can reveal the basis for crop selectivity and weed resistance.

Metabolomic Profiling: Untargeted metabolomics can provide a comprehensive snapshot of the metabolic changes within a plant upon exposure, identifying not only the direct detoxification products (e.g., hydroxylated and conjugated forms) but also downstream effects on primary and secondary metabolism. nih.gov

Advanced Imaging Techniques: The use of technologies like hyperspectral imaging can offer non-invasive, real-time monitoring of the physiological response of plants to herbicide application, enabling high-throughput screening and a more dynamic understanding of the detoxification process. mdpi.compreprints.orgnih.gov

A thorough understanding of these mechanisms is critical for developing new strategies to enhance crop tolerance, manage herbicide resistance in weeds, and potentially design novel herbicides with improved selectivity. pesticidestewardship.org

| Enzyme Family | Primary Function (Phase) | Known Reaction | Future Research Directions |

|---|---|---|---|

| Cytochrome P450 Monooxygenases (CYPs) | Phase I (Modification) | Hydroxylation, O-dealkylation | Identification of specific CYP isoforms for this compound; understanding their regulation and substrate specificity. |

| Glutathione S-Transferases (GSTs) | Phase II (Conjugation) | Conjugation with glutathione | Characterizing the specific GSTs involved; investigating their role in both detoxification and signaling pathways that lead to resistance. ingentaconnect.comawsjournal.orgresearchgate.net |

| UDP-Glycosyltransferases (UGTs) | Phase II (Conjugation) | Conjugation with glucose | Elucidating the role of UGTs in the detoxification of hydroxylated metabolites produced in Phase I. |

| ABC Transporters | Phase III (Sequestration) | Transport of conjugates into the vacuole | Identifying the specific transporters responsible for sequestering conjugated forms of the herbicide away from metabolically active sites. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2,5-dichlorophenoxy)propanoic acid, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution between 2,5-dichlorophenol and a propanoic acid derivative (e.g., 3-bromopropanoic acid) under alkaline conditions. Optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to bromopropanoic acid), using a polar aprotic solvent (e.g., DMF), and maintaining temperatures between 80–100°C for 6–12 hours. Post-reaction, acidification with HCl precipitates the product, which is purified via recrystallization (ethanol/water) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodology :

- NMR : Analyze -NMR for characteristic signals: aromatic protons (δ 6.8–7.5 ppm, split due to chlorine substituents) and propanoic acid protons (δ 2.6–3.1 ppm for CH, δ 12–13 ppm for COOH). -NMR should show carbonyl carbon at ~175 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (exact mass: 238.97 g/mol). Fragmentation patterns distinguish positional isomers (e.g., 2,5- vs. 2,4-dichloro derivatives) .

- HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Decontamination : Contaminated surfaces should be cleaned with 10% sodium bicarbonate solution, followed by ethanol rinse. Contaminated clothing must be laundered separately using detergent at 60°C .

- Exposure Monitoring : Conduct air sampling (OSHA Method 07) to ensure airborne concentrations remain below 1 mg/m³ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodology :

- Experimental Replication : Test solubility in water, DMSO, and ethanol at 25°C using a gravimetric approach (saturation concentration via filtration and drying). Compare results with literature (e.g., reports insolubility in water, while other studies suggest limited solubility in ethanol).

- Computational Modeling : Use Hansen solubility parameters (HSPs) to predict solvent compatibility. Discrepancies may arise from impurities or polymorphic forms .

Q. What experimental designs are suitable for studying the herbicidal mechanism of this compound?

- Methodology :

- In Vitro Assays : Measure inhibition of acetyl-CoA carboxylase (ACCase) in plant cell lysates using UV-Vis spectroscopy (NADH oxidation at 340 nm). Compare IC values with commercial herbicides .

- Metabolomic Profiling : Apply LC-MS/MS to identify disrupted metabolic pathways in model plants (e.g., Arabidopsis) after treatment. Key biomarkers include accumulation of branched-chain amino acids .

Q. How can degradation pathways of this compound be characterized under environmental conditions?

- Methodology :

- Photolysis Studies : Exclude aqueous solutions to UV light (λ = 254 nm) and monitor degradation via HPLC. Identify intermediates (e.g., dichlorophenol) using GC-MS .

- Microbial Degradation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and track compound depletion via -NMR (if fluorinated analogs are used) or isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.